molecular formula C21H34N7O6P-2 B12341853 TenofovirBis(L-alanineIsopropylEster)Amide

TenofovirBis(L-alanineIsopropylEster)Amide

Cat. No.: B12341853
M. Wt: 511.5 g/mol
InChI Key: KOQYFCUNPYXXDA-PMPSAXMXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Antiviral Prodrug Strategies

The journey of antiviral prodrugs began as a direct response to the limitations of early nucleoside compounds. nih.gov Acyclovir, a key drug for treating herpesvirus infections, suffered from low bioavailability when taken orally. nih.gov To address this, scientists developed valaciclovir, the L-valyl ester of acyclovir. This simple ester derivative was designed to be more readily absorbed after oral administration and then metabolized in the body to release the active acyclovir, increasing its bioavailability several times over. nih.govproquest.com This success established a foundational principle for antiviral drug development. nih.gov

This initial strategy of using ester derivatives to enhance bioavailability evolved. nih.gov Researchers began to tackle another major hurdle: the initial, often slow, phosphorylation step required to activate nucleoside analogs. benthamdirect.com This led to the development of nucleotide analogs, which already have the first phosphate (B84403) group attached. However, the negative charge of the phosphate group prevents easy passage across cell membranes. researchgate.net This challenge necessitated more sophisticated prodrug designs capable of masking the phosphate group, allowing the nucleotide to enter the cell before being converted to its active form. nih.govresearchgate.net This led to the creation of technologies like the ProTide approach, which has been successfully applied to numerous antiviral agents. nih.govnih.gov

The Phosphoramidate (B1195095) Prodrug Approach: ProTide Technology

The ProTide (PROdrug + nucleoTIDE) technology is a highly successful phosphoramidate prodrug approach designed to deliver nucleoside or nucleotide monophosphates into cells. nih.govwikipedia.org Invented in the early 1990s by Professor Chris McGuigan, this strategy effectively bypasses challenges associated with poor phosphorylation and low membrane permeability of the parent drugs. benthamdirect.comwikipedia.org

The ProTide design masks the negatively charged phosphate group with two specific chemical moieties: an aryloxy group (like a phenyl or naphthyl group) and an amino acid ester. nih.govresearchgate.net This neutralization of the charge makes the molecule more lipophilic, facilitating its transport across the cell membrane. nih.gov Once inside the cell, the masking groups are enzymatically cleaved off by cellular enzymes such as Cathepsin A (CTSA) and Carboxylesterase 1 (CES1), releasing the nucleoside/nucleotide monophosphate. researchgate.netwikipedia.orgnih.gov This monophosphate is then readily converted by cellular kinases into the active triphosphate form, which acts as the viral replication inhibitor. acs.org

A key advantage of the ProTide approach is that it bypasses the first and often rate-limiting phosphorylation step that can lead to drug resistance. researchgate.netnih.gov This technology has been instrumental in the development of several FDA-approved antiviral drugs, including Sofosbuvir and Tenofovir (B777) Alafenamide. benthamdirect.comnih.govresearchgate.net

Table 1: Key Components of the ProTide Moiety This interactive table outlines the fundamental components that constitute the ProTide prodrug system.

ComponentFunctionCommon Examples
Aryl Group Masks one hydroxyl of the phosphate group; influences stability and activation.Phenyl, 1-Naphthyl. nih.gov
Amino Acid Ester Masks the second hydroxyl of the phosphate group; crucial for stability and metabolic activation. nih.govL-alanine isopropyl ester, L-alanine 2-ethylbutyl ester. nih.govacs.org
Parent Drug The active nucleoside/nucleotide analog to be delivered.Tenofovir, Sofosbuvir, Remdesivir. researchgate.net

Contextualizing Tenofovir Bis(L-alanineIsopropylEster)Amide within Nucleotide Prodrug Design Paradigms

Tenofovir (TFV) is a potent acyclic nucleotide analog with significant activity against HIV and Hepatitis B Virus (HBV). patsnap.comnih.gov However, as a phosphonate (B1237965), it possesses a negative charge at physiological pH, leading to poor cell permeability and very low oral bioavailability, which limits its direct use as a drug. nih.govnih.gov This necessitated the development of prodrugs to improve its clinical utility.

The first successful prodrug was Tenofovir Disoproxil Fumarate (TDF) . nih.gov TDF is an ester-based prodrug that is converted to Tenofovir in the bloodstream. england.nhs.ukdrugbank.com While effective, this conversion in the plasma results in high circulating levels of tenofovir, which has been associated with off-target effects. england.nhs.uknih.gov

To improve upon TDF, a second-generation prodrug, Tenofovir Alafenamide (TAF) , was developed using the ProTide technology. nih.govnih.gov TAF is a phosphoramidate that is much more stable in plasma and is primarily activated within target cells (hepatocytes and lymphocytes). nih.govnih.gov This targeted delivery mechanism leads to much higher intracellular concentrations of the active Tenofovir Diphosphate (B83284) and over 90% lower plasma concentrations of tenofovir compared to TDF. nih.govresearchgate.net

Table 2: Pharmacokinetic Comparison of Tenofovir Prodrugs This interactive table compares key pharmacokinetic parameters of TDF and TAF.

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Prodrug Type DiesterPhosphoramidate (ProTide) nih.gov
Activation Site Plasma england.nhs.ukIntracellular (Target Cells) nih.govengland.nhs.uk
Plasma Tenofovir Exposure High nih.gov91% Lower than TDF england.nhs.uknih.gov
Intracellular Tenofovir Diphosphate Lower Concentration~5-7 times higher than TDF nih.gov

Building on different prodrug principles, researchers have also explored other strategies for tenofovir. One such approach is the creation of bis(L-amino acid) ester prodrugs, a class to which Tenofovir Bis(L-alanineIsopropylEster)Amide belongs. This design strategy was inspired by successful antiviral amino acid ester prodrugs like valacyclovir (B1662844) and valganciclovir. nih.gov The rationale is that these prodrugs may be recognized by cellular transporters, such as the human peptide transporter 1 (hPEPT1), potentially improving their delivery into cells. nih.gov

In a study focused on discovering new anti-HBV agents, a series of novel bis(L-amino acid) ester prodrugs of tenofovir were designed and synthesized. nih.gov The research aimed to identify candidates with improved bioavailability and anti-HBV activity compared to existing options. nih.gov Several of the synthesized compounds were evaluated for their biological activity.

Table 3: Research Findings on Anti-HBV Activity of selected Tenofovir Bis(L-amino acid) Ester Prodrugs This interactive table summarizes the in-vitro anti-HBV activity of newly synthesized Tenofovir prodrugs as reported in the study.

CompoundAnti-HBV Activity (IC₅₀ in μM)
Tenofovir (Parent Drug) >10 µM
Compound 11 4.22 µM
Compound 12a 0.71 µM
Compound 12d 1.83 µM
Compound 13b 3.52 µM
(Data sourced from the abstract of a study on bis(l-amino acid) ester tenofovir prodrugs. nih.gov)

The findings indicated that four of the new compounds exhibited better anti-HBV activity than the parent drug, tenofovir, in the tested cell line. nih.gov This line of research demonstrates an alternative prodrug design paradigm to the well-established ProTide approach, highlighting the continuous effort to refine and optimize the delivery of potent nucleotide analogs like tenofovir.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H34N7O6P-2

Molecular Weight

511.5 g/mol

IUPAC Name

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(1S)-1-carboxylatoethyl]-propan-2-ylamino]phosphoryl]-propan-2-ylamino]propanoate

InChI

InChI=1S/C21H36N7O6P/c1-12(2)27(15(6)20(29)30)35(33,28(13(3)4)16(7)21(31)32)11-34-14(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,12-16H,8,11H2,1-7H3,(H,29,30)(H,31,32)(H2,22,23,24)/p-2/t14-,15+,16+/m1/s1

InChI Key

KOQYFCUNPYXXDA-PMPSAXMXSA-L

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@@H](C)C(=O)[O-])C(C)C)N([C@@H](C)C(=O)[O-])C(C)C

Canonical SMILES

CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)N(C(C)C)C(C)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tenofovirbis L Alanineisopropylester Amide

Strategies for Phosphoramidate (B1195095) Linkage Formation in Tenofovir (B777) Derivatives

The formation of the phosphoramidate bond is a cornerstone of the synthesis of Tenofovir Alafenamide and its derivatives. This linkage connects the phosphonate (B1237965) group of tenofovir to two L-alanine isopropyl ester moieties. Several strategies have been developed to achieve this transformation efficiently and with high stereochemical control.

One prevalent method involves a two-step sequence starting from tenofovir. up.ac.za In this approach, tenofovir is first esterified with phenol to produce a phenyl-tenofovir intermediate. up.ac.za This activated intermediate is then reacted with the L-alanine isopropyl ester to form the final phosphoramidate product. up.ac.za

A more direct approach involves the creation of a highly reactive phosphonochloridate intermediate. In a method developed by McGuigan and colleagues for similar "ProTide" prodrugs, the phosphonic acid of tenofovir is treated with thionyl chloride to form a nucleoside phosphorodichloridate. nih.gov This intermediate can then sequentially react with an aryloxy compound and an amino acid ester. nih.gov However, this method can suffer from low yields (5-10%) due to the partial hydrolysis of the P-Cl bond, necessitating a second treatment with thionyl chloride before the addition of the amino acid. nih.gov

Industrial synthesis has refined this process. A key intermediate, (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or tenofovir), is converted to a reactive species for the coupling reaction. One patented method describes the reaction of a phenyl-substituted PMPA derivative with a chlorinating agent, such as thionyl chloride, to generate a mixture of diastereomeric chlorides. google.comacs.org This reactive intermediate is then coupled with isopropyl L-alaninate. google.com The stereospecificity of this step is critical, as the reaction proceeds via an SN2 mechanism, which results in an inversion of the configuration at the chiral phosphorus atom. google.com Therefore, controlling the diastereomeric purity of the phosphonochloridate intermediate is essential for obtaining the desired stereoisomer of the final product. google.com

Stereoselective Synthesis of the L-Alanine Isopropyl Ester Moiety

The synthesis of the L-alanine isopropyl ester moiety must be conducted under conditions that preserve the natural stereochemistry of the L-alanine starting material, as this is crucial for the biological activity of the final prodrug.

A common laboratory-scale synthesis involves a three-step process. First, the amino group of L-alanine is protected, often with a tert-butyloxycarbonyl (Boc) group, in the presence of sodium bicarbonate. nih.gov The resulting N-Boc-protected amino acid is then esterified with isopropanol. This esterification can be achieved using thionyl chloride in a solvent like chloroform. nih.gov Finally, the Boc protecting group is removed using an acid, such as trifluoroacetic acid, to yield the desired L-alanine isopropyl ester. nih.gov

For larger-scale production, more direct methods are employed to improve efficiency and reduce waste. One such method involves the direct reaction of L-alanine with isopropanol in the presence of thionyl chloride, which acts as both a reagent and a catalyst for the esterification. google.com The use of a co-catalyst, such as alumina, has been shown to significantly reduce the required amount of thionyl chloride, a corrosive and hazardous material. google.com This optimized process facilitates industrial production with high purity and yield. google.com

Below is a data table summarizing the optimized synthesis of L-alanine isopropyl ester hydrochloride.

ParameterValueReference
Starting Materials L-alanine, Isopropanol, Thionyl Chloride, Alumina google.com
Catalyst Alumina google.com
Reaction Temperature 40 °C google.com
Reaction Time 24 hours google.com
Product Purity 99.1% google.com
Product Yield 90.85% google.com

Optimization of Synthetic Pathways for Tenofovir Bis(L-alanine Isopropyl Ester) Amide

A significant challenge in the synthesis is controlling the stereochemistry at the phosphorus atom, which creates two diastereomers. A key optimization involves the diastereoselective crystallization of the penultimate intermediate. google.com It was discovered that the reactive phosphoramidate intermediate, specifically a salt of the desired (R)p diastereomer, can be selectively crystallized directly from the reaction mixture under carefully controlled conditions (solvent, temperature, etc.). google.com This "ZENTIVA" method allows for the isolation of the target Sp diastereoisomer of Tenofovir Alafenamide in high total yields (>50%) and excellent optical purity (>99.7% d.e.) after the final coupling step. google.com

Further process improvements have been made to the coupling step itself. An industrial process reported by Gilead Sciences involved neutralizing isopropyl L-alanine ester hydrochloride with potassium bicarbonate, which required a lengthy filtration and drying period to remove water before the reaction. acs.org An improved procedure uses triethylamine for the neutralization, which allows the subsequent reaction to proceed without a cumbersome work-up, thus streamlining the process. acs.org

The choice of reaction conditions for the formation of the key phosphonochloridate intermediate has also been a subject of optimization to enrich the desired diastereomer before the final coupling.

The following table compares different conditions for this critical step.

ParameterCondition 1 (Gilead)Condition 2 (Easton)Reference
Solvent TolueneXylene acs.org
Reagent Thionyl Chloride (1.5 equiv)Thionyl Chloride (2.5 equiv) acs.org
Temperature 70 °C80 °C acs.org
Time 96 h24 h acs.org
Outcome >9:1 Diastereomeric Ratio15:1 Diastereomeric Ratio acs.org

This comparison shows that the conditions reported by Easton Biopharmaceuticals are more efficient for diastereomeric enrichment and more suitable for scale-up. acs.org

Analog Design and Library Synthesis for Structure-Activity Exploration

The development of analogs of Tenofovir Alafenamide is driven by the need to overcome viral resistance and further improve the pharmacological properties of the prodrug. semanticscholar.org This involves the systematic modification of the promoieties to explore the structure-activity relationships (SAR).

One approach involves the synthesis of extensive compound libraries where the amino acid and the ester components are varied. In one study, a library of 43 tenofovir derivatives was synthesized by conjugating the phosphonate group with different amino acids (such as L-leucine, L-valine, and glycine) and various long-chain fatty esters. nih.gov The resulting phosphonamidate derivatives were then evaluated for their anti-HIV activity. nih.gov This exploration revealed that several novel analogs exhibited greater potency than the parent drug, tenofovir. nih.gov For example, a disubstituted heptanolyl ester alanine phosphonamidate conjugate demonstrated 79.0% inhibition of HIV infection in an in vitro assay, compared to 35% for tenofovir itself. nih.gov

Another strategy focuses on replacing the entire phosphoramidate moiety to simplify synthesis and enhance stability. nih.gov For instance, analogs have been designed where the chiral amino acid is replaced with a lipophilic and hydrophobic carbon chain. nih.gov This modification not only simplifies the chemical synthesis by removing a chiral center but can also improve properties for long-acting injectable formulations. nih.gov Further analog design has explored the creation of thioether-lipid conjugates to produce more metabolically stable and potent compounds. acs.org These efforts to build and test libraries of related compounds are crucial for identifying next-generation nucleotide prodrugs with superior therapeutic profiles. nih.gov

The table below presents the anti-HIV activity of selected Tenofovir phosphonamidate conjugates.

Compound Description% HIV Inhibition (at 100 ng/mL)Reference
Tenofovir (TFV) - Positive Control35.0% nih.gov
Disubstituted heptanolyl ester alanine phosphonamidate with naphthol oleate (69)79.0% nih.gov
Pentanolyl ester alanine phosphonamidate with phenol oleate (62)76.5% nih.gov
Butanolyl ester alanine phosphonamidate with naphthol oleate (87)71.5% nih.gov
Tetradecanoyl TAF conjugate (95)99.6% nih.gov

Mechanistic Insights into Tenofovirbis L Alanineisopropylester Amide Cellular Activation

Intracellular Uptake Mechanisms of Tenofovir (B777) Bis(L-alanineIsopropylEster)Amide

The entry of Tenofovir Bis(L-alanineIsopropylEster)Amide into target cells is a crucial first step in its activation. This process is governed by a combination of passive diffusion and interaction with cellular transporters.

While passive diffusion is a major contributor to the uptake of lipophilic prodrugs, cellular transporters also play a role in modulating the intracellular concentration of Tenofovir Bis(L-alanineIsopropylEster)Amide. Studies on the closely related Tenofovir Alafenamide (TAF) have shown that it is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.net These transporters actively pump substrates out of the cell, and their activity can therefore limit the net intracellular accumulation of the prodrug. Conversely, inhibitors of these transporters can increase the intracellular concentration of TAF. researchgate.net While specific studies on the interaction of Tenofovir Bis(L-alanineIsopropylEster)Amide with these and other transporters are not extensively detailed in the literature, its structural similarity to TAF suggests a comparable susceptibility to these transport mechanisms. It has been shown in in-vitro studies that TAF is not a substrate for the concentrative nucleoside transporter 2 (CNT2). dovepress.com

The primary mechanism by which Tenofovir Bis(L-alanineIsopropylEster)Amide is believed to enter cells is passive diffusion. The L-alanine isopropyl ester groups mask the negative charges of the phosphonate (B1237965) moiety of tenofovir, rendering the prodrug significantly more lipophilic. This increased lipophilicity allows the molecule to readily permeate the lipid bilayer of cellular membranes and enter the cytoplasm. This is a key advantage of this type of prodrug, as it overcomes the poor cell permeability of the parent drug, tenofovir.

Prodrug Hydrolysis and Metabolic Conversion Pathways

Once inside the cell, Tenofovir Bis(L-alanineIsopropylEster)Amide must be metabolized to release the active tenofovir moiety and then be phosphorylated. This intricate process is catalyzed by a series of intracellular enzymes.

Following the removal of the isopropyl ester, the next step involves the cleavage of the phosphoramidate (B1195095) bond linking the L-alanine to the phosphorus atom. This hydrolysis is mediated by a yet-to-be-fully-characterized phosphoramidase. This enzymatic action releases the L-alanine moiety, yielding Tenofovir monophosphate (also known as tenofovir-MP).

The final stage of the activation process is the sequential phosphorylation of Tenofovir monophosphate. Cellular kinases first convert Tenofovir monophosphate to Tenofovir diphosphate (B83284) (TFV-DP). nih.gov TFV-DP is then further phosphorylated by another cellular kinase to the pharmacologically active metabolite, Tenofovir triphosphate (TFV-TP). It is this triphosphate form that acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus exerting its antiviral effect. The long intracellular half-life of Tenofovir diphosphate contributes to the sustained antiviral activity of the drug. nih.gov

Data Tables

Table 1: Cellular Activation Cascade of Tenofovir Bis(L-alanineIsopropylEster)Amide

StepPrecursor CompoundKey Enzyme(s)ProductCellular Location
1Tenofovir Bis(L-alanineIsopropylEster)AmideCathepsin A (CatA), Carboxylesterase 1 (CES1)Tenofovir-L-alanine monoisopropyl esterCytoplasm/Lysosomes
2Tenofovir-L-alanine monoisopropyl esterPhosphoramidaseTenofovir Monophosphate (Tenofovir-MP)Cytoplasm
3Tenofovir Monophosphate (Tenofovir-MP)Cellular KinasesTenofovir Diphosphate (TFV-DP)Cytoplasm
4Tenofovir Diphosphate (TFV-DP)Cellular KinasesTenofovir Triphosphate (TFV-TP)Cytoplasm

Table 2: Key Enzymes in the Metabolic Activation of Tenofovir Phosphonoamidate Prodrugs

EnzymeAbbreviationPrimary RolePrimary Cellular/Tissue Location
Cathepsin ACatAHydrolysis of the isopropyl ester moiety. nih.govveeprho.comLysosomes (ubiquitous), Peripheral Blood Mononuclear Cells (PBMCs)
Carboxylesterase 1CES1Hydrolysis of the isopropyl ester moiety. veeprho.comLiver (hepatocytes)
Cellular Kinases-Sequential phosphorylation of tenofovir monophosphate. nih.govCytoplasm (various cell types)

Intracellular Pharmacodynamics: Engagement with Target Enzymes

The culmination of Tenofovir Bis(L-alanineIsopropylEster)Amide's intracellular activation is the engagement of its active metabolite, Tenofovir diphosphate (TFV-DP), with viral enzymes, specifically HIV reverse transcriptase and Hepatitis B virus (HBV) polymerase. TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA chain. nih.gov Upon incorporation, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis. nih.gov

The efficiency of TAF is underscored by the significantly higher intracellular concentrations of TFV-DP achieved in target cells compared to TDF. nih.gov Studies have shown that TAF administration can result in TFV-DP concentrations that are approximately 2.41 to 4-fold higher in peripheral blood mononuclear cells (PBMCs) than those achieved with TDF. nih.gov One study observed that after switching from a TDF-containing regimen to a TAF-containing regimen, the geometric mean intracellular TFV-DP concentration increased from 346.85 fmol/10^6 cells to 834.70 fmol/10^6 cells. nih.gov This enhanced intracellular loading of the active metabolite contributes to the potent antiviral activity of TAF.

The interaction between TFV-DP and its target enzymes has been characterized by various kinetic parameters. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a stronger affinity. The Michaelis-Menten constant (Km) for the natural substrate (dATP) reflects the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km indicates a higher affinity of the enzyme for its natural substrate. Comparing the Ki of TFV-DP to the Km of dATP provides insight into the competitive nature of the inhibition.

It is important to note that determining the precise kinetic parameters (Km and Vmax) for the initial hydrolysis of TAF by Cathepsin A and Carboxylesterase 1 has been challenging due to the limited solubility of TAF in experimental settings. nih.gov This has made it difficult to achieve the high substrate concentrations necessary to saturate the enzymes for a classic Michaelis-Menten kinetic analysis. nih.gov However, studies have demonstrated the pH-dependent activity of these enzymes, with CatA showing significantly higher hydrolytic activity at its optimal acidic pH (around 5.2) compared to CES1 at a more neutral pH (around 7.2). nih.govnih.gov One study estimated that at their respective physiological pH environments, the activity of CatA in hydrolyzing TAF is approximately 1,000-fold higher than that of CES1. nih.gov

Table 1: Intracellular Concentration of Tenofovir Diphosphate (TFV-DP)

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Fold Increase (TAF vs. TDF)Reference
Intracellular TFV-DP Concentration (fmol/106 cells)346.85834.702.41 nih.gov
General Intracellular TFV-DP Increase--~4-fold nih.gov

Table 2: Engagement of Tenofovir Diphosphate (TFV-DP) with Target Enzymes

EnzymeParameterValue (µM)Reference
HIV Reverse TranscriptaseTFV-DP KiNot explicitly found in searches
dATP Km4 mdpi.com
HBV PolymeraseTFV-DP KiNot explicitly found in searches
dATP KmNot explicitly found in searches

Structure Activity Relationship Sar Studies of Tenofovirbis L Alanineisopropylester Amide Analogs

Impact of Phosphoramidate (B1195095) Substituent Modifications on Antiviral Efficacy

The phosphoramidate portion of tenofovir (B777) prodrugs typically consists of an amino acid ester and an aryl group attached to the phosphorus atom. Modifications to these substituents have a profound impact on the drug's biological activity by influencing factors such as cell uptake, rate of enzymatic activation, and stability.

The amino acid component is a key determinant of the prodrug's properties. The L-alanine isopropyl ester in the parent compound is a common choice, but research has explored a wide range of variations to optimize antiviral activity. The choice of the amino acid and its corresponding ester can influence the rate of hydrolysis by intracellular enzymes like Cathepsin A and Carboxylesterase 1, which is a critical step for the release of the active drug.

Research into carbocyclic adenosine derivatives using the ProTide approach has shown that modifications in the amino acid region significantly affect antiviral activity. For instance, the application of a phenyl methyl alaninyl phosphoramidate to an L-carbocyclic adenosine analogue resulted in a remarkable 2600-fold improvement in anti-HIV activity. researchgate.net Further studies have explored how different amino acid esters impact the potency and metabolic stability of these prodrugs in various cell types and liver fractions. researchgate.net

Compound ModificationTargetActivity/Inhibition
Tetradecanoyl TAF conjugateHIV99.6% inhibition at 100 ng/mL
2-pentanolyl alanine phosphonamidate (meta oleate ester)HIV76.5% inhibition
11-azidoundecanoyl phenolate (para)HIV58% inhibition
11-azidoundecanoyl phenolate (meta)HIV42.5% inhibition
tert-Butyl alanine disubstituted phosphonamidate esterHIV0–25.8% inhibition

Table 1: Antiviral activity of various Tenofovir phosphoramidate analogs with modified amino acid ester and other moieties, based on research findings. nih.gov

The stability and cleavage of the phosphoryl amide linkage are central to the prodrug's mechanism of action. This linkage must be stable enough to deliver the drug intracellularly but labile enough to be cleaved by target enzymes. Researchers have investigated di-substituted phosphonamidate conjugates, finding that having two phosphonamidate groups does not necessarily improve HIV inhibitory activity, likely due to limited hydrolysis of the amidate linkage. nih.gov

Furthermore, the aryl group attached to the phosphorus (often a phenyl or naphthyl group) also plays a critical role. It influences the chemical environment of the phosphorus center, affecting the rate of enzymatic hydrolysis. Modifications to this aryl group, such as adding electron-withdrawing or electron-donating substituents, can fine-tune the prodrug's activation rate. The ProTide technology, established through the design of aryloxy phosphates and phosphoramidates, has been a foundational concept in the development of highly successful antiviral drugs. researchgate.net

Stereochemical Influence on Biological Activity and Metabolism

Stereochemistry is a pivotal factor in the biological activity of chiral drugs like Tenofovir Bis(L-alanineIsopropylEster)Amide. nih.gov The molecule has multiple chiral centers, including the (R)-configuration at the propyl linkage of tenofovir and the L-configuration of the alanine moiety. This specific spatial arrangement is crucial for molecular recognition by viral enzymes and cellular transporters.

The stereochemistry of the amino acid component directly impacts the interaction with intracellular enzymes responsible for the prodrug's activation. Generally, enzymes exhibit a high degree of stereoselectivity. For many nucleoside phosphoramidate prodrugs, the natural L-amino acids are preferred as they are recognized more efficiently by the esterases and proteases that hydrolyze the prodrug. nih.gov This stereospecific uptake and metabolism can lead to significant differences in antiviral potency between isomers. nih.gov

Studies on dideoxycytidine nucleosides have demonstrated that the sugar configuration (β-L vs. β-D) significantly affects anti-HIV and anti-HBV activities, cytotoxicity, and the development of viral resistance. nih.gov For example, β-L-dideoxycytidine nucleosides showed greater anti-HBV activity and lower toxicity to human bone marrow progenitor cells compared to their β-D counterparts. nih.gov This underscores that the specific chirality at each stereocenter can dictate the therapeutic window and resistance profile of a nucleoside analog, a principle that extends to complex prodrugs like tenofovir phosphoramidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for TenofovirBis(L-alanineIsopropylEster)Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on Tenofovir Bis(L-alanineIsopropylEster)Amide are not widely published, research on analogous phosphoramidate prodrugs, such as those of stavudine (d4T), provides valuable insights into the key physicochemical properties governing antiviral efficacy.

A QSAR study on d4T phosphoramidate derivatives with varying L-alanine esters successfully developed models to predict anti-HIV activity and cytotoxicity. nih.gov Another in-depth QSAR analysis on a series of lipophilic aryl phosphoramidate derivatives of d4T revealed that anti-HIV activity was primarily dependent on lipophilicity, described by a quadratic relationship. nih.gov This suggests an optimal lipophilicity exists for maximizing potency. The study also found that steric and electronic effects of the substituents had minimal, though present, significance. nih.gov These findings indicate that for phosphoramidate prodrugs, achieving the right balance of water solubility and lipid permeability is critical for efficient passage through cell membranes and subsequent intracellular activity. Such principles are directly applicable to the design and optimization of novel tenofovir phosphoramidate analogs.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand the interactions between a drug molecule and its biological targets at an atomic level, thereby elucidating SAR. Techniques such as molecular docking and molecular dynamics simulations can be used to model the binding of tenofovir prodrugs to key enzymes.

For instance, molecular modeling can shed light on the structural and stereochemical requirements for an efficient interaction between a drug and its target enzyme. nih.gov In the context of tenofovir phosphoramidates, computational models can simulate the docking of different analogs into the active sites of the intracellular enzymes (e.g., Cathepsin A) that process the prodrug. These simulations can help predict which structural modifications on the amino acid ester or the aryl moiety would lead to more favorable binding and, consequently, more efficient release of the active tenofovir monophosphate. Furthermore, modeling can help rationalize why specific stereoisomers exhibit higher activity by revealing more stable and effective binding conformations. nih.gov While detailed computational studies specifically on Tenofovir Bis(L-alanineIsopropylEster)Amide are proprietary or limited in public literature, the application of these methods is a standard and essential part of the modern drug design pipeline for this class of compounds.

Preclinical in Vitro Antiviral Efficacy of Tenofovirbis L Alanineisopropylester Amide

Assessment of Antiviral Activity in Cell Culture Models

Viral Replication Inhibition Assays (e.g., HIV, HBV)

No studies reporting the results of viral replication inhibition assays for Tenofovir (B777) Bis(L-alanineIsopropylEster)Amide against Human Immunodeficiency Virus (HIV) or Hepatitis B Virus (HBV) were found.

For comparison, a different class of bis(L-amino acid) ester prodrugs of tenofovir has been synthesized and evaluated for anti-HBV activity. nih.gov In these studies, a bis(L-valine) ester prodrug of tenofovir demonstrated potent anti-HBV activity with a 50% inhibitory concentration (IC50) of 0.71 μM. nih.gov This indicates that the bis(l-amino acid) ester prodrug approach can yield compounds with significant antiviral efficacy. However, these findings cannot be directly extrapolated to Tenofovir Bis(L-alanineIsopropylEster)Amide due to structural differences.

Evaluation of Cell Viability and Selectivity Index in Antiviral Contexts

There is no available data on the cytotoxicity or the selectivity index (SI) of Tenofovir Bis(L-alanineIsopropylEster)Amide in cell culture models. The selectivity index, a crucial parameter in drug development, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates a more favorable safety profile, as the compound is more toxic to the virus than to the host cells.

Comparative In Vitro Efficacy with Parent Nucleotide and Approved Prodrugs

A direct comparative analysis of the in vitro efficacy of Tenofovir Bis(L-alanineIsopropylEster)Amide with its parent nucleotide, tenofovir (TFV), or the approved prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is not possible due to the lack of data for the specified compound.

Extensive research has been conducted on TAF and TDF. TAF has shown improved in vitro anti-HIV-1 potency compared to TFV, which is attributed to its higher cellular permeability. nih.gov In cell-based assays, TAF and TDF have demonstrated comparable potencies in the absence of serum. nih.gov However, TAF maintains its activity in the presence of human serum, while TDF's activity is significantly reduced, highlighting TAF's greater plasma stability. nih.gov

Investigation of Viral Sensitivity and Resistance Development In Vitro

No studies have been published that investigate the viral sensitivity to Tenofovir Bis(L-alanineIsopropylEster)Amide or the potential for the development of viral resistance in vitro.

For the related compound TAF, in vitro resistance selection studies have shown that prolonged exposure to the drug can lead to the emergence of the K65R mutation in the HIV-1 reverse transcriptase enzyme. nih.govsimsonpharma.com This mutation confers reduced susceptibility to TAF. nih.govsimsonpharma.com It is important to note that TAF and TFV share a similar resistance profile when assessed as a fold change from the wild-type virus. nih.govsimsonpharma.com

Preclinical Pharmacokinetic and Pharmacodynamic Research in Non Human Models

Absorption and Distribution Studies in Relevant Animal Models

The absorption and distribution of Tenofovir (B777) Bis(L-alanineIsopropylEster)Amide have been evaluated in several key preclinical species, including rats, mice, and dogs, to understand its bioavailability and tissue penetration.

Pharmacokinetic studies have demonstrated that Tenofovir Bis(L-alanineIsopropylEster)Amide exhibits improved bioavailability compared to other tenofovir prodrugs, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), across different animal models. frontiersin.org

In Sprague-Dawley (SD) rats, the absolute bioavailability of tenofovir following oral administration of TMF was significantly higher than that of TDF or TAF. frontiersin.org Studies indicated that after oral administration, TMF is rapidly hydrolyzed to tenofovir, to the extent that the prodrug form could not be detected in the plasma of rats. frontiersin.org The pharmacokinetic parameters in rats suggested a linear dose-dependent exposure to tenofovir. frontiersin.org

In C57BL/6 mice, only TMF, out of the three prodrugs, was detectable in its intact form in the plasma within the first four hours of administration. frontiersin.org This suggests a more effective absorption of the intact prodrug in this species compared to TDF and TAF. frontiersin.org

Preclinical Pharmacokinetic Parameters of Tenofovir Amibufenamide (TMF) and other Tenofovir Prodrugs After Oral Administration
SpeciesCompoundt1/2 (h)AUC0-t (µM·h)Bioavailability (%)
SD RatsTMF (as TFV)--46.70 ± 5.59
TAF (as TFV)--28.60 ± 4.65
C57BL/6 MiceTMF (intact)1.73-9.70
TMF (as TFV)-16.2647.26 (total)
Beagle DogsTMF (intact)0.97 ± 0.153.68 ± 2.2053.49 ± 11.34
TMF (as TFV)--13.03 ± 5.46

Tissue distribution studies in preclinical models, primarily in rats, have been crucial in understanding the targeted delivery of tenofovir to specific tissues. Following oral administration of Tenofovir Bis(L-alanineIsopropylEster)Amide, the intact prodrug was primarily detected in the stomach and intestine. frontiersin.org This indicates that the conversion to tenofovir begins early in the absorption process.

Once absorbed, the released tenofovir is widely distributed throughout the body, with significant accumulation observed in the liver and kidneys. frontiersin.org A key advantage of TMF is its ability to achieve higher concentrations of the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in the liver compared to TDF and TAF. frontiersin.org In rats, TMF administration led to a 1.43-fold and 3.55-fold higher liver level of TFV-DP than TAF and TDF, respectively. frontiersin.org This enhanced liver targeting is a critical aspect of its improved efficacy profile. The active metabolite, TFV-DP, was detectable in the liver as early as five minutes after administration of TMF. frontiersin.org

Metabolism and Excretion Pathways in Non-Human Systems

The metabolism of Tenofovir Bis(L-alanineIsopropylEster)Amide is characterized by its conversion to the active moiety, tenofovir. This metabolic process is a key determinant of the drug's efficacy and safety profile. TMF is designed as a prodrug to enhance cell membrane penetration and targeted delivery. clinicaltrials.govnih.gov

In vitro studies using rat intestine and liver homogenates have shown that TMF is more stable than TAF in these environments, which may contribute to its higher bioavailability. frontiersin.org However, it degrades more rapidly in rat blood compared to TAF. frontiersin.org The metabolic pathway of TMF is similar to that of TAF, involving hydrolysis by carboxylesterase and cathepsin A to form tenofovir. nih.gov These enzymes are predominantly expressed in hepatocytes, which facilitates the intracellular activation of TMF in the target organ. nih.gov

While specific preclinical studies detailing the excretion pathways of Tenofovir Bis(L-alanineIsopropylEster)Amide and its metabolites are not extensively available in the public domain, the excretion of its active metabolite, tenofovir, is well-characterized. Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Settings

Currently, there is a lack of publicly available, specific preclinical pharmacokinetic-pharmacodynamic (PK-PD) models for Tenofovir Bis(L-alanineIsopropylEster)Amide. PK-PD modeling in preclinical settings is a valuable tool for optimizing dosing regimens and predicting therapeutic outcomes. bohrium.com Such models for other tenofovir prodrugs have been developed to establish relationships between drug exposure and antiviral activity. mdpi.com For Tenofovir Bis(L-alanineIsopropylEster)Amide, the enhanced delivery of the active metabolite, TFV-DP, to hepatocytes, as demonstrated in preclinical pharmacokinetic studies, is strongly correlated with its potent antiviral efficacy observed in in vitro and in vivo models of Hepatitis B virus (HBV) replication. frontiersin.org The higher hepatic levels of TFV-DP are believed to be directly linked to the stronger inhibition of HBV DNA replication. frontiersin.org

Advanced Drug Delivery Strategies for Tenofovirbis L Alanineisopropylester Amide

Nanoparticle Encapsulation and Targeted Delivery Systems

Nanoparticle-based systems offer a promising approach to improve the delivery of TAF. By encapsulating TAF within nanoparticles, it is possible to control its release, enhance its stability, and potentially target it to specific cells or tissues, thereby maximizing its therapeutic effect while minimizing off-target effects.

Researchers have successfully fabricated TAF-loaded nanoparticles using various biocompatible polymers. For instance, nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) have been developed to encapsulate TAF, sometimes in combination with other antiretroviral drugs like Elvitegravir. nih.govnatap.orgresearchgate.net These nanoparticles have been shown to be of a desirable size for cellular uptake, typically less than 200 nm. nih.govresearchgate.net Another approach involves the use of PEGylated chitosan (B1678972) nanoparticles. nih.govdiva-portal.org The PEGylation of chitosan helps to improve the stability and biocompatibility of the nanoparticles. nih.gov

In-vitro studies have demonstrated the potential of these nanoparticle formulations. For example, TAF-loaded PEGylated chitosan nanoparticles have shown high entrapment efficiency and a sustained release profile. nih.govdiva-portal.org Furthermore, studies with TAF and Elvitegravir co-loaded PLGA nanoparticles have indicated a significant enhancement in efficacy compared to the drug solution in vitro. researchgate.net

Targeted delivery of TAF-loaded nanoparticles is an area of active investigation. One strategy involves the surface conjugation of nanoparticles with ligands that bind to specific receptors on target cells, such as anti-CCR5 monoclonal antibodies for targeting CCR5+ T-cells. researchgate.net This approach aims to increase the concentration of the drug at the site of viral replication, which could lead to improved viral suppression.

Research Findings on Nanoparticle Encapsulation of Tenofovir (B777) Alafenamide (TAF)
Nanoparticle SystemPolymerAverage Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key FindingsReference
TAF + Elvitegravir NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)190.2 ± 2.354.1 ± 3.6 (for TAF)Not ReportedDemonstrated sustained protection in a humanized mouse model of HIV vaginal transmission. researchgate.netnatap.org
TAF-loaded PEGylated Chitosan NanoparticlesPEGylated Chitosan219.6~90%~14%Showed a sustained in-vitro release of ~60% of the drug over 48 hours. nih.govdiva-portal.org
TAF + Emtricitabine NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)233.2 ± 12.869.2 ± 14.5 (for TAF)Not ReportedProlonged plasma elimination half-lives and increased drug levels in vaginal tissue in mice. bohrium.com

Exploration of Alternative Administration Routes for Systemic or Localized Delivery

To overcome the challenges associated with daily oral administration, such as patient adherence and potential systemic side effects, researchers are actively exploring alternative routes for delivering TAF. These include transdermal and long-acting injectable or implantable systems, which can provide sustained drug release for systemic or localized therapy.

Transdermal Delivery Systems:

Transdermal patches offer a non-invasive method for sustained drug delivery. Studies have focused on developing patches that can deliver a therapeutically relevant dose of TAF through the skin. pharmaexcipients.comnih.govnih.gov Research has explored different types of adhesives, such as acrylate (B77674) and silicone-based adhesives, to optimize drug permeation. pharmaexcipients.comnih.govnih.gov Silicone-based suspension patches have shown promising results, with higher permeation rates compared to acrylate-based patches. pharmaexcipients.comnih.gov

Microneedle Array Patches:

Microneedle array patches (MAPs) are an innovative approach that creates microscopic pathways in the skin, allowing for the efficient delivery of drugs into the systemic circulation. nih.govresearchgate.netulster.ac.uk Dissolving and implantable MAPs loaded with TAF have been developed and have shown the ability to effectively deliver the drug through the skin in preclinical models. nih.govresearchgate.netulster.ac.uk Some research has also explored the use of dissolving microneedle patches containing solid drug nanoparticles of TAF for systemic delivery. ulster.ac.uk

Long-Acting Injectable and Implantable Systems:

Long-acting injectable formulations and subcutaneous implants are being investigated to provide sustained release of TAF over extended periods, from months to potentially a year. mdpi.comresearchgate.net These systems aim to improve patient adherence significantly. Research on subcutaneous implants has focused on optimizing the formulation of TAF within the implant to ensure chemical stability and achieve a consistent, long-term release profile. mdpi.comresearchgate.net

Research Findings on Alternative Administration Routes for Tenofovir Alafenamide (TAF)
Delivery SystemKey Parameters/FormulationIn Vitro/Ex Vivo PerformanceKey FindingsReference
Transdermal PatchSilicone-based suspension patch with 15% w/w TAFMaximum permeation flux of 7.24 ± 0.47 µg/cm²/h through human epidermis.Demonstrates the feasibility of developing a transdermal patch for sustained TAF delivery. nih.govnih.gov
Transdermal PatchAcrylate-based patch with 2% w/w TAF and chemical enhancersMaximum permeation flux of 0.60 ± 0.09 µg/cm²/h through human epidermis.Silicone-based patches showed superior permeation compared to acrylate-based ones. nih.govnih.gov
Dissolving Microneedle Array PatchTAF-loaded dissolving microneedlesDeposited 47.87 ± 16.33 µg of TAF in the skin after 24 hours.Offers a user-centric platform for systemic TAF delivery. nih.govresearchgate.netulster.ac.uk
Implantable Microneedle Array PatchTAF-loaded implantable PLGA microneedlesDeposited 1208.04 ± 417.9 µg of TAF in the skin after 24 hours.Demonstrated rapid drug delivery in in-vitro models. nih.govresearchgate.netulster.ac.uk
Dissolving Microneedle Patch with NanoparticlesContaining Tenofovir Alafenamide solid drug nanoparticles (SDNs)Approximately 50% of TAF was delivered ex vivo.Demonstrated rapid release and metabolism of TAF into TFV in rats. ulster.ac.uk

Mechanisms of Viral Resistance to Tenofovirbis L Alanineisopropylester Amide

Cellular Mechanisms Contributing to Reduced Susceptibility

Beyond viral mutations, cellular factors play a crucial role in the efficacy of TAF and can indirectly contribute to reduced susceptibility. TAF is designed as a prodrug to efficiently deliver tenofovir (B777) into target cells, where it is converted into its active form, TFV-DP. nih.govnih.gov

The intracellular activation of TAF is a multi-step process involving cellular enzymes. nih.gov TAF is primarily metabolized intracellularly by cathepsin A to generate tenofovir. nih.gov Tenofovir is then phosphorylated twice by cellular kinases to form the active TFV-DP. nih.gov This active metabolite competes with the natural deoxyadenosine (B7792050) 5'-triphosphate for incorporation into viral DNA, leading to chain termination. nih.gov

A key advantage of TAF over TDF is its ability to achieve significantly higher intracellular concentrations of TFV-DP in target cells, such as peripheral blood mononuclear cells (PBMCs). asm.orgresearchgate.net This enhanced intracellular loading means that TAF may retain activity against some TDF-resistant mutant viruses. asm.orgnih.gov The higher intracellular TFV-DP levels can effectively overcome the reduced binding affinity of the mutated reverse transcriptase, thus maintaining viral suppression. researchgate.net

However, any alterations in the cellular pathways responsible for TAF uptake and metabolism could theoretically contribute to reduced susceptibility. For instance, reduced expression or activity of cathepsin A or the cellular kinases involved in phosphorylation could lead to lower intracellular levels of TFV-DP, potentially compromising the drug's antiviral effect. While TDF uptake is energy-independent and occurs via passive diffusion, the subsequent metabolic steps are saturable. northwestern.edu This suggests that the efficiency of the intracellular enzymatic machinery is a critical determinant of the drug's ultimate effectiveness.

Strategies to Combat Resistance in Next-Generation Prodrug Design

The development of resistance to existing antiviral drugs necessitates the ongoing design of next-generation therapies. Strategies to combat resistance to tenofovir prodrugs focus on several key areas:

Improving Pharmacokinetic Properties: A primary goal is to design prodrugs that are even more efficient at delivering the active drug to target cells, thereby achieving higher intracellular concentrations. nih.govnih.gov The success of TAF in achieving higher TFV-DP levels compared to TDF serves as a model for this approach. researchgate.net By maximizing the intracellular concentration of the active drug, it may be possible to inhibit viral replication even in the presence of resistance mutations that weaken the drug's binding to the reverse transcriptase. researchgate.net

Novel Prodrug Moieties: Researchers are exploring different chemical modifications to the tenofovir molecule to create novel prodrugs. This includes the development of lipid conjugates of tenofovir, which have shown potent antiviral activity. nih.gov These next-generation conjugates are designed to have reduced cytotoxicity while maintaining high efficacy against both HIV-1 and HBV. nih.gov The design of these prodrugs often involves creating linkages, such as esters, that are sensitive to enzymatic hydrolysis within the target cell, ensuring efficient release of the active compound. nih.govresearchgate.net

Targeting Different Cellular Pathways: Future prodrugs could be designed to be activated by different intracellular enzymes, potentially bypassing cellular resistance mechanisms that may emerge.

Combination Therapy: While not a prodrug design strategy per se, the use of TAF in combination with other antiretroviral agents that have different resistance profiles remains a cornerstone of combating resistance. firstwordpharma.com This approach makes it more difficult for the virus to develop mutations that can overcome the effects of all the drugs in the regimen simultaneously.

Host-Directed Therapies: An emerging area of research is the development of host-directed therapies. frontiersin.org These approaches aim to modulate host cell pathways that the virus exploits for its replication. By targeting host factors, there is less direct selective pressure on the virus to evolve resistance. frontiersin.org

The continuous effort in medicinal chemistry and pharmacology aims to stay ahead of viral evolution by creating more robust and effective antiviral agents.

Bioanalytical Methodologies for Research on Tenofovirbis L Alanineisopropylester Amide

Development and Validation of LC-MS/MS Methods for Compound Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Tenofovir (B777) Bis(L-alanineIsopropylEster)Amide and its primary metabolite, tenofovir, in biological matrices such as human plasma and cerebrospinal fluid. researchgate.netresearchgate.net These methods offer high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of the parent compound and its metabolites.

The development of a reliable LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A common sample preparation technique is protein precipitation, which is simple and efficient for extracting the analytes from plasma. nih.gov For more complex matrices or to achieve lower detection limits, solid-phase extraction may be employed. researchgate.netresearchgate.net

Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 or a Polar-RP column. researchgate.netnih.gov Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid) and an organic solvent (such as acetonitrile or methanol) is used to separate the analytes from endogenous matrix components. researchgate.netnih.gov

Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. nih.govnih.gov Quantification is based on multiple reaction monitoring (MRM), which enhances the selectivity of the assay by monitoring a specific precursor ion to product ion transition for each analyte.

Method validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters include linearity, accuracy, precision, selectivity, and stability. Linearity is typically established over a concentration range relevant to the expected in vivo concentrations. Accuracy and precision are assessed at multiple quality control (QC) levels, with acceptance criteria generally set at ±15% (±20% at the lower limit of quantification). researchgate.net

Table 1: Example of LC-MS/MS Method Validation Parameters for the Quantification of Tenofovir Bis(L-alanineIsopropylEster)Amide and Tenofovir in Human Plasma.
ParameterTenofovir Bis(L-alanineIsopropylEster)AmideTenofovir
Linearity Range (ng/mL)4.00–4000.400–40.0
Correlation Coefficient (r²)>0.99>0.99
Intra-day Precision (%CV)1.00 - 9.60Not specified
Inter-day Precision (%CV)3.98 - 11.67Not specified
Intra-day Accuracy (%)89.92 - 114.03Not specified
Inter-day Accuracy (%)87.74 - 114.51Not specified

Detection of Intracellular Metabolites in Biological Matrices

A critical aspect of research on Tenofovir Bis(L-alanineIsopropylEster)Amide is the measurement of its intracellular metabolites, as the ultimate therapeutic effect is dependent on the formation of the active diphosphorylated form within target cells. medpharmres.com The primary intracellular metabolites of interest are tenofovir and its phosphorylated forms, particularly tenofovir diphosphate (B83284) (TFV-DP).

The quantification of these intracellular metabolites presents unique challenges due to the complexity of the cellular matrix and the polar nature of the phosphorylated analytes. Methodologies for their detection typically involve the isolation of peripheral blood mononuclear cells (PBMCs) or other target cells from whole blood. The cells are then lysed to release the intracellular contents.

LC-MS/MS is the preferred analytical technique for the simultaneous determination of the parent drug and its intracellular metabolites. medpharmres.com The sample preparation for intracellular analysis is more extensive than for plasma and often involves a combination of protein precipitation and solid-phase extraction to remove interfering cellular components.

A sensitive LC-MS/MS method has been developed for the simultaneous determination of Tenofovir Bis(L-alanineIsopropylEster)Amide, tenofovir, and tenofovir diphosphate in HBV-infected hepatocytes. medpharmres.com This method demonstrated good linearity for all three compounds, with correlation coefficients greater than 0.999. medpharmres.com

Table 2: Linearity of an LC-MS/MS Method for Intracellular Metabolite Quantification in Hepatocytes.
CompoundLinearity Range (nM)Correlation Coefficient (r)
Tenofovir Bis(L-alanineIsopropylEster)Amide2–500>0.999
Tenofovir2–500>0.999
Tenofovir Diphosphate20–5000>0.999

Methodologies for Prodrug Stability and Conversion Rate Assessment

The stability of Tenofovir Bis(L-alanineIsopropylEster)Amide in biological matrices is a critical parameter that can influence the interpretation of pharmacokinetic data. The prodrug is designed to be relatively stable in plasma to allow for its delivery to target cells before being converted to tenofovir. However, ex vivo hydrolysis can lead to an overestimation of tenofovir concentrations and an underestimation of the parent prodrug concentration. ijper.org

To mitigate this issue, methodologies have been developed to stabilize the prodrug in plasma samples immediately after collection. One effective approach is the addition of an acid, such as formic acid, to the plasma sample. ijper.org This acidification inhibits the enzymatic and chemical hydrolysis of the prodrug.

The assessment of prodrug stability and conversion rates often involves incubation studies in various biological matrices, such as plasma or cell cultures, at physiological temperature. At specific time points, aliquots are taken and analyzed using a validated LC-MS/MS method to determine the concentrations of the remaining prodrug and the newly formed metabolite, tenofovir.

By plotting the concentration of Tenofovir Bis(L-alanineIsopropylEster)Amide over time, the rate of its disappearance can be calculated, providing a measure of its stability. Similarly, by monitoring the appearance of tenofovir, the conversion rate can be determined. These studies are essential for understanding the pharmacokinetic profile of the prodrug and for ensuring the accuracy of bioanalytical measurements. Research has shown that the stability of Tenofovir Bis(L-alanineIsopropylEster)Amide can vary significantly between different species, with much more rapid conversion observed in rodent and rabbit plasma compared to canine, nonhuman primate, and human plasma. plos.org

In Silico Modeling and Simulation of Tenofovirbis L Alanineisopropylester Amide

Molecular Docking and Dynamics Simulations with Viral Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding affinity and stability of a ligand-protein complex. In the context of Tenofovir (B777) Bis(L-alanineisopropylEster)Amide, these simulations are crucial for understanding its interaction with key viral enzymes, such as HIV-1 reverse transcriptase and hepatitis B virus (HBV) polymerase.

The primary goal of a tenofovir prodrug is to deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to the site of viral replication. While the prodrug itself is not expected to bind to the active site of the viral polymerase in the same manner as TFV-DP, understanding its interaction with the enzyme can provide insights into potential allosteric modulation or off-target effects.

Molecular Docking Studies:

Molecular docking studies predict the preferred orientation of a molecule when bound to a target protein. For Tenofovir Bis(L-alanineisopropylEster)Amide, docking simulations would typically involve preparing the 3D structure of the compound and docking it into the crystal structure of the viral enzyme. The results are often presented as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies for Tenofovir Bis(L-alanineisopropylEster)Amide are not widely published, studies on similar phosphoramidate (B1195095) prodrugs of tenofovir have demonstrated the utility of this approach. researchgate.net For instance, docking analyses of novel tenofovir prodrugs against the SARS-CoV-2 main protease have been used to compare their binding affinities to that of approved drugs like Remdesivir. researchgate.net

Table 1: Representative Molecular Docking Data of Tenofovir Prodrugs with Viral Enzymes

Prodrug MoietyTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
L-alanineisopropyl esterHIV-1 Reverse Transcriptase-7.5Lys65, Arg72, Tyr115
PhenylalaninylHIV-1 Reverse Transcriptase-8.2Lys65, Arg72, Met184
Tyrosinyl esterHBV Polymerase-8.5Asp82, Asp185, Asp186
NaphthylHBV Polymerase-9.1Trp87, Phe161, Met184

This table presents hypothetical yet representative data based on typical findings for tenofovir prodrugs to illustrate the nature of molecular docking results.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-protein interaction over time. These simulations model the movement of atoms and molecules, allowing researchers to assess the stability of the binding pose predicted by docking, observe conformational changes in the protein and ligand, and calculate binding free energies with greater accuracy. A typical MD simulation for Tenofovir Bis(L-alanineisopropylEster)Amide would involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for several nanoseconds. Analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds and hydrophobic interactions, providing confidence in the predicted binding mode.

Predictive Modeling of Prodrug Activation and Metabolism

For a prodrug to be effective, it must be efficiently converted to its active form within the target cells while remaining stable in systemic circulation. Tenofovir Bis(L-alanineisopropylEster)Amide is designed to be hydrolyzed by intracellular enzymes, such as cathepsin A and carboxylesterases, to release tenofovir, which is then phosphorylated to the active tenofovir diphosphate. nih.gov

In silico models can predict the metabolic fate of a prodrug. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often employed to correlate the chemical structure of a compound with its metabolic stability and rate of activation. These models are built using experimental data from a series of related compounds and can then be used to predict the properties of new, untested molecules.

Predictive models for cytochrome P450 (CYP) metabolism are also critical, as these enzymes are responsible for the metabolism of a vast number of drugs. researchgate.net While the primary activation of Tenofovir Bis(L-alanineisopropylEster)Amide is expected to be hydrolytic, understanding its potential for CYP-mediated metabolism is important for predicting drug-drug interactions and potential off-target metabolism.

Table 2: Predicted Metabolic Properties of Tenofovir Prodrugs

ProdrugPredicted Plasma Half-life (min)Predicted Intracellular Half-life (min)Primary Activating Enzyme (Predicted)
Tenofovir Disoproxil Fumarate< 1> 120Carboxylesterases
Tenofovir Alafenamide~30-60~60-90Cathepsin A
Tenofovir Bis(L-alanineisopropylEster)Amide~15-30~90-120Cathepsin A/Carboxylesterases

This table contains illustrative data based on known properties of tenofovir prodrugs to demonstrate the output of predictive metabolic modeling.

Virtual Screening for Novel Prodrug Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net In the context of Tenofovir Bis(L-alanineisopropylEster)Amide, virtual screening can be employed to discover novel prodrug moieties that may offer improved properties, such as enhanced cell permeability, greater metabolic stability, or more targeted delivery.

The process typically involves the following steps:

Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or virtually generated molecules.

Target-Based Screening: A 3D structure of the target enzyme (e.g., cathepsin A for prodrug activation) is used. The library of compounds is then docked into the active site of the enzyme, and the compounds are ranked based on their docking scores.

Ligand-Based Screening: If the 3D structure of the target is unknown, a known active molecule (a "template") can be used. The library is then searched for molecules with similar shapes or chemical features to the template.

Hit Selection and Optimization: The top-ranking compounds ("hits") from the virtual screen are then selected for further computational analysis (e.g., MD simulations) and, ultimately, for experimental testing.

Recent studies have demonstrated the successful application of virtual screening to identify novel antiviral agents, including those targeting SARS-CoV-2. nanobioletters.com For tenofovir, virtual screening could be used to explore a wide chemical space for new amino acid esters, phosphonamidate modifications, or entirely new types of promoieties that could enhance the therapeutic profile of the parent drug. nih.gov

Future Research Directions and Translational Perspectives for Tenofovirbis L Alanineisopropylester Amide Research

Integration with Combination Antiviral Therapies

The future of antiviral treatment lies in the strategic use of combination therapies to maximize efficacy, minimize toxicity, and prevent the emergence of drug resistance. wikipedia.org Tenofovir (B777) Alafenamide is a cornerstone of this approach, particularly in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Future research is focused on refining its role within these combinations. For HIV-1, TAF is a key component of numerous single-tablet regimens (STRs), often co-formulated with integrase strand transfer inhibitors (INSTIs) like bictegravir (B606109) and other nucleoside reverse transcriptase inhibitors (NRTIs) like emtricitabine. wikipedia.org The rationale for these combinations is that attacking the virus at multiple points in its lifecycle significantly lowers the probability of resistance developing. wikipedia.org In vitro studies have consistently shown that TAF has additive to synergistic interactions with antiretroviral drugs from different classes, providing a strong basis for its inclusion in fixed-dose combinations. nih.gov Clinical studies comparing TAF-based regimens to older TDF- or abacavir-based regimens have demonstrated similar high rates of virologic suppression, validating its effectiveness as part of a modern therapeutic arsenal. youtube.comyoutube.com

For chronic hepatitis B (CHB), research continues to evaluate the optimal use of TAF. Studies have demonstrated that switching patients from long-term entecavir (B133710) or other nucleos(t)ide analogue combination therapies to TAF monotherapy is effective for maintaining HBV suppression. nih.gov In treatment-experienced patients, including those for whom therapies like lamivudine (B182088) have failed, tenofovir prodrugs have shown excellent activity. nih.gov The high potency and favorable resistance profile of TAF make it a critical agent for long-term management, and ongoing research is exploring its place in sequential and combination strategies to achieve functional cures for HBV.

Table 1: Research Findings on Tenofovir Alafenamide in Combination Therapies

Combination/Study ContextVirusKey Research FindingReference
Bictegravir/Emtricitabine/TAFHIV-1A complete single-tablet regimen that serves as a first-line therapy, decreasing the likelihood of drug resistance. wikipedia.org
Switch from Entecavir or other NA combinations to TAFHBVSwitching to TAF was effective for maintaining HBV DNA suppression and continued reduction of HBsAg. nih.gov
TAF-based vs. TDF- and Abacavir-based regimens (Pediatric)HIV-1TAF demonstrated similar effectiveness to TDF and abacavir, with virologic suppression rates around 84-89% at 48 weeks. youtube.com
TAF in vitro combination studiesHIV-1Showed additive to synergistic interactions with antiretroviral drugs from different classes. nih.gov
TAF vs. TDF (HBeAg-Positive)HBVTAF was non-inferior to TDF in achieving viral suppression (HBV DNA &lt;29 IU/mL at week 48). nih.gov

Exploration of Efficacy Against Emerging Viral Pathogens

While TAF is a highly potent inhibitor of HIV and HBV reverse transcriptase, its potential activity against a broader range of viruses is a key area of translational research. The parent compound, tenofovir, has known activity against HIV, HBV, and herpes simplex virus 2 (HSV-2). nih.gov Investigating the full spectrum of TAF's activity is crucial for pandemic preparedness and for identifying new therapeutic uses.

Systematic in vitro screening has been conducted to profile TAF against a wide array of human viruses. nih.gov These studies confirmed potent activity against HIV-1 and Simian Immunodeficiency Virus (SIV). nih.gov However, the results against other viruses have been limited. TAF demonstrated weak antiviral activity against herpes simplex virus 2 (HSV-2) but was found to be inactive against a panel of 12 other human viruses in the same study. nih.gov

Following the emergence of the COVID-19 pandemic, significant research effort was directed toward evaluating existing antivirals against SARS-CoV-2. Multiple studies using different cell-based models, including human lung epithelial cells, were conducted to assess TAF's potential. researchgate.net The comprehensive in vitro data from this research indicated that TAF and its parent compound tenofovir are inactive against SARS-CoV-2. researchgate.net Future research will likely continue to screen TAF and other nucleotide analogues against newly emerging viral pathogens, as their mechanism of action holds theoretical potential against various viral polymerases.

Table 2: In Vitro Antiviral Activity Profile of Tenofovir Alafenamide

VirusObserved In Vitro ActivityReference
Human Immunodeficiency Virus 1 (HIV-1)Potent nih.gov
Hepatitis B Virus (HBV)Potent nih.gov
Simian Immunodeficiency Virus (SIV)Potent nih.gov
Herpes Simplex Virus 2 (HSV-2)Weak nih.govnih.gov
SARS-CoV-2Inactive researchgate.net
Panel of 12 other human viruses (e.g., Influenza, RSV, Dengue)Inactive nih.gov

Novel Prodrug Design Principles Derived from Tenofovir Bis(L-alanineIsopropylEster)Amide Insights

The success of TAF has provided a powerful case study in modern, rational prodrug design, yielding key principles that are now being applied to the development of other therapeutics. mdpi.com The parent drug, tenofovir, is a phosphonate (B1237965) nucleotide analogue with potent antiviral activity, but its inherent negative charge results in poor cell permeability and low oral bioavailability, necessitating a prodrug strategy. nih.govnih.gov

The design of TAF was a significant evolution from the first-generation prodrug, TDF. The core principle was to create a compound that is highly stable in plasma but is efficiently cleaved inside target cells. nih.gov TAF achieves this through its phosphonamidate structure, which is primarily hydrolyzed by Cathepsin A, an enzyme highly expressed within lymphocytes and hepatocytes. nih.gov This targeted activation leads to high intracellular concentrations of the pharmacologically active metabolite, tenofovir diphosphate (B83284), while significantly reducing the circulating plasma levels of tenofovir by approximately 90% compared to TDF. nih.gov This minimizes systemic exposure and off-target effects. nih.gov

The insights derived from TAF's design are threefold:

Enzyme-Targeted Activation: The use of a promoiety that is a substrate for a specific, highly expressed intracellular enzyme is a powerful strategy to concentrate a drug's action in target tissues. mdpi.com

Enhanced Plasma Stability: Designing the prodrug to resist premature hydrolysis by ubiquitous plasma esterases ensures that the intact molecule reaches the target cells, maximizing delivery efficiency. nih.govnih.gov

Improved Therapeutic Index: By lowering systemic exposure and maximizing intracellular active metabolite concentrations, the therapeutic index can be significantly improved, allowing for lower doses and better safety profiles. nih.gov

These principles are already guiding the development of next-generation antivirals. For example, Tenofovir Amibufenamide (TMF), another tenofovir prodrug, was developed by modifying the structure of TAF. nih.gov TMF demonstrated even greater bioavailability and higher target loading in the liver in preclinical models, illustrating a continued refinement of this prodrug strategy. nih.gov The success of TAF has solidified the practice of considering molecular and cellular factors, such as enzyme and transporter expression, in the earliest stages of drug design to overcome pharmacokinetic challenges. mdpi.comfrontiersin.org

Table 3: Comparison of Tenofovir Prodrug Design Evolution

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Tenofovir Amibufenamide (TMF)
Prodrug Strategy Diester prodrugPhosphonamidate prodrugModified phosphonamidate prodrug
Primary Activation Plasma and gut esterasesIntracellular Cathepsin AIntracellular enzymes
Plasma Stability LowHighHigh
Systemic Tenofovir Exposure HighLow (~90% reduction vs. TDF)Low
Intracellular TFV-DP Levels LowerHigherHigher than TAF in preclinical liver models
Preclinical Bioavailability (Rat) ~17%~29%~47%

Data for this table was synthesized from references nih.govnih.govnih.gov.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-alanine isopropyl ester in tenofovir alafenamide formulations?

  • Methodology : Use reverse-phase LC-MS with gradient elution (e.g., ACE Excel 3 C18-AR column, mobile phase: 0.1% formic acid in water/acetonitrile). Validate the method for linearity, precision, and sensitivity to detect impurities at trace levels (≤0.1%) .
  • Experimental Design : Include spike-and-recovery experiments in tenofovir matrices to assess method robustness.

Q. What safety precautions are necessary when handling tenofovir alafenamide in laboratory settings?

  • Guidelines : Classify the compound under OSHA’s acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazard (Category 3). Use PPE (gloves, goggles, fume hoods) and avoid inhalation of aerosols. Store in sealed containers at -20°C .

Q. How is the purity of tenofovir alafenamide assessed during synthesis?

  • Methodology : Employ HPLC with UV detection (λ = 260 nm) and compare retention times against certified reference standards. Monitor by-products like unreacted tenofovir or esterification intermediates .

Q. What are the key structural features of tenofovir alafenamide influencing its prodrug activation?

  • Analysis : The bis(L-alanine isopropyl ester) moiety enhances lipophilicity, facilitating cellular uptake. Hydrolysis by intracellular esterases releases the active tenofovir diphosphate .

Advanced Research Questions

Q. How do stereochemical variations in the amino acid ester moiety influence antiviral efficacy and metabolic stability?

  • Data Analysis : The (L)-alaninyl analog (GS 7340) exhibits >1,000-fold higher anti-HIV activity than the (D)-form due to preferential enzymatic recognition. Use chiral chromatography to resolve diastereomers and compare EC₅₀ values in MT-2 cells .
  • Contradiction Resolution : Conflicting reports on metabolic half-lives (e.g., 90 min in plasma vs. 28 min in cell extracts) may arise from esterase heterogeneity; validate using cell-specific lysates .

Q. What strategies optimize the synthetic yield of tenofovir prodrugs while minimizing toxic by-products?

  • Methodology : Replace traditional benzyl bromide esterification with iodine methyl isopropyl carbonate, improving yield from 24% to 33.5%. Use microwave-assisted hydrolysis to reduce reaction time and solvent waste .
  • Experimental Design : Compare catalysts (e.g., DIPEA vs. magnesium ethoxide) and monitor intermediates via TLC or inline FTIR .

Q. How can researchers resolve contradictory data on the intracellular accumulation of tenofovir species across different tissue models?

  • Approach : Conduct radiolabeled (³H/¹⁴C) distribution studies in animal models (e.g., dogs) to compare lymphatic vs. hepatic uptake. Normalize data to tissue mass and plasma bioavailability metrics .
  • Data Interpretation : Discrepancies may stem from differential expression of drug transporters (e.g., OATP1B1); validate using transporter-knockout cell lines .

Q. What in vitro models best predict the metabolic stability of tenofovir prodrugs in humans?

  • Methodology : Use primary hepatocytes or S9 liver fractions to simulate Phase I/II metabolism. Compare half-lives with human plasma stability assays and correlate with in vivo pharmacokinetic data (Cmax, AUC) .

Methodological Resources Table

Focus Area Recommended Techniques Key References
QuantificationLC-MS with gradient elution
Synthetic OptimizationMicrowave-assisted esterification
Stereochemical AnalysisChiral HPLC or X-ray crystallography
Metabolic StabilityRadiolabeled tissue distribution studies
Safety ProtocolsOSHA hazard classification + PPE guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.